N-(2,4-difluorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-methoxyphenyl group at position 3 and an acetamide side chain at position 4. The acetamide moiety is further modified with a 2,4-difluorophenyl group. The molecular formula is C₂₁H₁₆F₂N₆O₃ (calculated), with an average mass of 438.40 g/mol. The 4-methoxy group enhances electron-donating properties, while the 2,4-difluorophenyl substituent introduces steric and electronic effects that may influence bioavailability and target binding .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O3/c1-30-13-5-3-12(4-6-13)27-18-17(24-25-27)19(29)26(10-22-18)9-16(28)23-15-7-2-11(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSQAYJALIMOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Solubility :
- The 4-methoxyphenyl group in the target compound increases polarity compared to the 3,5-dimethylphenyl () or benzyl () substituents, suggesting better aqueous solubility .
- The 2,4-difluorophenyl acetamide side chain balances lipophilicity and metabolic stability, contrasting with the 2-chlorophenylmethyl () or furan-2-ylmethyl () groups, which may alter target selectivity .
Bioactivity Implications :
- Fluorine and chlorine atoms in analogs (–3) are linked to enhanced binding affinity in kinase inhibitors or pesticidal agents due to their electron-withdrawing properties .
- The 4-methoxy group in the target compound could mimic tyrosine or serine residues in enzyme active sites, a feature absent in methyl- or halogen-substituted analogs .
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